Synthesis and Characterization of Cyclopropyl Methyl Ketone: A Technical Guide
Synthesis and Characterization of Cyclopropyl Methyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cyclopropyl methyl ketone, a versatile organic intermediate crucial in the pharmaceutical and agrochemical industries. This document details established synthetic methodologies, provides in-depth experimental protocols, and summarizes key analytical data for the characterization of this compound.
Synthesis of Cyclopropyl Methyl Ketone
Cyclopropyl methyl ketone can be synthesized through various routes, with the choice of method often depending on the availability of starting materials, scalability, and desired purity. The most common and well-documented laboratory-scale synthesis involves the intramolecular cyclization of 5-chloro-2-pentanone.
Synthesis from α-Acetyl-γ-butyrolactone
A widely employed two-step method utilizes α-acetyl-γ-butyrolactone as the starting material to first generate 5-chloro-2-pentanone, which is then cyclized to form cyclopropyl methyl ketone.[1][2][3]
Step 1: Synthesis of 5-Chloro-2-pentanone
The initial step involves the hydrolytic cleavage and decarboxylation of α-acetyl-γ-butyrolactone followed by chlorination.[1][2]
Step 2: Synthesis of Cyclopropyl Methyl Ketone
The synthesized 5-chloro-2-pentanone undergoes an intramolecular cyclization reaction in the presence of a base to yield cyclopropyl methyl ketone.[1][2]
A visual representation of this synthetic pathway is provided below.
Caption: Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone.
Alternative Synthetic Routes
Other notable methods for the synthesis of cyclopropyl methyl ketone include:
-
From 2-Methylfuran: This method involves a one-pot hydrogenation and hydrolysis of 2-methylfuran to produce acetyl-n-propanol, which is then chlorinated and cyclized.[4]
-
From Ethyl Acetoacetate and Ethylene Bromide: A classical approach involving the alkylation of ethyl acetoacetate followed by cyclization.[1]
-
Grignard Reaction: The reaction of methylmagnesium bromide with cyclopropyl cyanide.[1]
-
Friedel-Crafts Acylation: The acylation of cyclopropanol with acetyl chloride.[5]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of cyclopropyl methyl ketone from α-acetyl-γ-butyrolactone.
Preparation of 5-Chloro-2-pentanone[1][3]
-
In a 2-liter distilling flask equipped with a condenser, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.
-
Heat the mixture, initiating the evolution of carbon dioxide. Control the heating rate to prevent foaming into the condenser.
-
Continue the distillation rapidly. After collecting 900 ml of distillate, add 450 ml of water to the flask and collect an additional 300 ml of distillate.
-
Separate the organic layer from the distillate. Extract the aqueous layer with three 150 ml portions of ether.
-
Combine the organic layer and the ether extracts and dry over calcium chloride.
-
Remove the ether by distillation. The resulting crude 5-chloro-2-pentanone can be used directly in the next step. A yield of 79-90% can be expected.
Preparation of Cyclopropyl Methyl Ketone[1][3]
-
In a 2-liter three-necked flask equipped with a stirrer and a reflux condenser, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.
-
Over a period of 15-20 minutes, add 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone to the sodium hydroxide solution.
-
If the reaction does not begin to boil during the addition, gently heat the flask to initiate boiling and continue for 1 hour.
-
Slowly add 370 ml of water over 20 minutes and continue to heat under reflux for an additional hour.
-
Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is completely removed from the reaction mixture.
-
Saturate the aqueous layer of the distillate with potassium carbonate.
-
Separate the upper layer of cyclopropyl methyl ketone. Extract the aqueous layer with two 150 ml portions of ether.
-
Combine the ketone layer and the ether extracts and dry over calcium chloride.
-
Fractionally distill the dried solution to obtain pure cyclopropyl methyl ketone. The expected yield is between 77-83%.
Characterization of Cyclopropyl Methyl Ketone
The characterization of the synthesized cyclopropyl methyl ketone is essential to confirm its identity and purity. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
A general workflow for the characterization process is outlined below.
Caption: Workflow for the Characterization of Cyclopropyl Methyl Ketone.
Physical Properties
The table below summarizes the key physical properties of cyclopropyl methyl ketone.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O | [6][7] |
| Molecular Weight | 84.12 g/mol | [6][7] |
| Appearance | Colorless to light yellow liquid | [8][9] |
| Boiling Point | 114 °C | [6][10] |
| Melting Point | < -70 °C | [6] |
| Density | 0.849 - 0.903 g/mL at 25 °C | [6][10] |
| Refractive Index (n²⁰/D) | 1.422 - 1.426 | [6][10] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of cyclopropyl methyl ketone.
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H NMR | ~0.8-1.1 | m | |
| ~1.8-2.1 | m | ||
| ~2.2 | s | ||
| ¹³C NMR | ~10 | ||
| ~20 | |||
| ~30 | |||
| ~208 |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The provided data is an approximation based on typical values.
IR spectroscopy is used to identify the functional groups present in the molecule. The key absorption peak for cyclopropyl methyl ketone is the carbonyl stretch.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1700 |
| C-H (Cyclopropyl) | ~3000-3100 |
| C-H (Methyl) | ~2850-2950 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Fragment |
| 84 | High | [M]⁺ |
| 69 | High | [M-CH₃]⁺ |
| 43 | Very High | [CH₃CO]⁺ |
| 41 | Moderate | [C₃H₅]⁺ |
Chromatographic Data
Gas chromatography (GC) is a powerful technique for assessing the purity of cyclopropyl methyl ketone.
| Technique | Column | Conditions | Retention Time |
| Gas Chromatography (GC) | Standard non-polar | Varies | Kovats Retention Index: 704-730[11] |
A high purity of >99% is often reported for commercially available cyclopropyl methyl ketone, as determined by GC analysis.[8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 4. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 5. cyclopropyl methyl ketone synthesis [sincerechemicals.com]
- 6. Page loading... [wap.guidechem.com]
- 7. scbt.com [scbt.com]
- 8. file.leyan.com [file.leyan.com]
- 9. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. Cyclopropyl methyl ketone | 765-43-5 [chemicalbook.com]
- 11. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]
